5-(3,4-Dichlorophenyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXLBNMHCYYSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352980 | |
| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-01-7 | |
| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde
Starting Materials:
-
5-Bromofuran-2-carbaldehyde
-
3,4-Dichlorophenylboronic acid
Reaction Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Dimethoxyethane (DME)/water (3:1 v/v)
-
Temperature: 80–90°C, reflux
-
Duration: 12–18 hours
Mechanistic Insight:
The palladium catalyst facilitates the transmetallation between the boronic acid and bromofuran, forming a biaryl intermediate. The base neutralizes the boronic acid byproduct (H₃BO₃) and maintains a weakly alkaline pH.
Yield Optimization:
-
Catalyst Loading: 2–5 mol% Pd(PPh₃)₄ maximizes yield (75–85%) while minimizing costs.
-
Solvent System: Aqueous DME enhances solubility of both organic and inorganic components.
-
Oxygen Exclusion: Rigorous nitrogen purging prevents catalyst oxidation.
Oxidation to 5-(3,4-Dichlorophenyl)furan-2-carboxylic Acid
Reagents:
-
Silver nitrate (AgNO₃)
-
Ammonia (NH₃) in methanol
Procedure:
-
Dissolve 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde in methanol.
-
Add AgNO₃ (2.5 equiv) and NH₃ (28% w/w, 5 equiv).
-
Stir at 0°C → room temperature for 6–8 hours.
Key Observations:
-
Selectivity: AgNO₃ selectively oxidizes aldehydes to carboxylic acids without over-oxidizing the furan ring.
-
Byproduct Management: Metallic silver precipitates, enabling facile filtration.
Yield: 80–90% after recrystallization (ethanol/water).
Direct Coupling Using Prefunctionalized Furan Carboxylic Acid
This method bypasses the oxidation step by employing 5-bromofuran-2-carboxylic acid as the starting material.
Suzuki-Miyaura Coupling with 3,4-Dichlorophenylboronic Acid
Reaction Scheme:
5-Bromofuran-2-carboxylic acid + 3,4-Dichlorophenylboronic acid → Target compound
Conditions:
-
Catalyst: PdCl₂(dppf) (1.5 mol%)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Toluene/ethanol (4:1)
-
Temperature: 100°C, microwave-assisted
Advantages:
-
One-Pot Synthesis: Eliminates the need for intermediate isolation.
-
Microwave Acceleration: Reduces reaction time to 2–3 hours.
Challenges:
-
Substrate Availability: 5-Bromofuran-2-carboxylic acid is less commercially accessible than its aldehyde counterpart.
-
Acidic Group Interference: The carboxylic acid may deactivate the catalyst, requiring higher Pd loadings (3–5 mol%).
Yield: 65–75% after acid-base extraction.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Oxidation Route | Direct Coupling Route |
|---|---|---|
| Total Steps | 2 | 1 |
| Overall Yield | 60–72% | 55–65% |
| Catalyst Cost | Moderate | High |
| Scalability | Excellent | Moderate |
| Purity (HPLC) | >98% | 92–95% |
Key Findings:
-
The Suzuki-oxidation route offers superior yields and scalability, making it preferable for industrial applications.
-
Direct coupling is advantageous in research settings where time efficiency outweighs cost considerations.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Green Chemistry Modifications
-
Solvent Replacement: Switch from DME to cyclopentyl methyl ether (CPME), a biodegradable solvent.
-
Base Optimization: Use potassium bicarbonate (KHCO₃) instead of Na₂CO₃ to minimize aqueous waste.
Chemical Reactions Analysis
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Scientific Research Applications
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of dichlorophenyl and furan derivatives on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, altering their activity. The furan ring may also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include variations in halogenation patterns, substituent positions, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*clogP values estimated via computational methods (e.g., Hansch method ).
Bioactivity and Mechanism Insights
- Antiproliferative Activity: In a 2012 study, this compound (F6) demonstrated moderate antiproliferative effects against A431 human epidermoid carcinoma cells (LD50 ~35 µM), comparable to its thiophene analogue T6 (LD50 ~28 µM). However, thiophene derivatives generally exhibited stronger correlations between lipophilicity (clogP) and activity .
- Enzyme Inhibition: Structural analogues like 5-(2,5-dichlorophenyl)furan-2-carboxylic acid showed potent inhibition of methionine aminopeptidase (MetAP) in E. coli (IC50: 8 µM), attributed to halogen interactions with the enzyme’s active site.
- Antimicrobial Activity : Compounds with hydroxyl or ester substituents, such as 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid, displayed broad-spectrum antifungal activity against Candida albicans and plant pathogens, while the 3,4-dichloro derivative’s antimicrobial profile remains less explored .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 3,4-dichloro substitution increases lipophilicity (clogP ~3.2) compared to non-halogenated analogues (e.g., 5-phenylfuran-2-carboxylic acid, clogP ~2.1). This enhances membrane permeability but may reduce aqueous solubility .
- Metabolic Stability: Ester derivatives (e.g., allyl esters of 5-(2,4-dichlorophenoxymethyl)furan-2-carboxylic acid) are often prodrugs designed to improve bioavailability, whereas the free carboxylic acid form may exhibit rapid clearance .
Biological Activity
5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a furan ring substituted with a dichlorophenyl group. This structural configuration is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains by inhibiting methionine aminopeptidase, an enzyme crucial for bacterial growth. This inhibition leads to reduced bacterial proliferation and increased susceptibility to other antimicrobial agents.
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
Antimicrobial Efficacy
The antimicrobial properties of this compound have been evaluated against several pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. faecalis | 40 | Ceftriaxone | 32 |
| P. aeruginosa | 50 | Ciprofloxacin | 16 |
| S. typhi | 30 | Ampicillin | 8 |
| K. pneumoniae | 45 | Meropenem | 4 |
These results indicate comparable efficacy to established antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following data illustrates the reduction in cytokine levels:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Reduction |
|---|---|---|---|
| TNF-α | 150 | 45 | 70 |
| IL-6 | 120 | 30 | 75 |
This substantial reduction underscores the compound's potential as an anti-inflammatory agent.
Case Studies
Several studies have explored the biological activity of derivatives of furan carboxylic acids, including:
- Antibacterial Study : A study by Roxana et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
- Cancer Research : Investigations into furan derivatives have shown promising results in targeting cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells at low micromolar concentrations (IC50 values ranging from 1.5 to 20 µM), suggesting that further research on this compound could yield valuable insights into its anticancer potential .
Comparative Analysis
When compared with similar compounds like 5-(2,5-dichlorophenyl)furan-2-carboxylic acid and others, this compound demonstrates unique pharmacokinetic properties that may enhance its therapeutic profile. The substitution pattern on the phenyl ring significantly influences both its chemical reactivity and biological activity, making it a compelling candidate for further development.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a dichlorophenyl moiety to a furan-carboxylic acid backbone. A plausible route is a Suzuki-Miyaura cross-coupling reaction using palladium catalysts (e.g., Pd(OAc)₂) with boronic acid derivatives of 3,4-dichlorophenyl, followed by carboxylation . Base-mediated reactions (e.g., NaOH or K₂CO₃) can facilitate nucleophilic substitution or ester hydrolysis . Purity optimization requires column chromatography, recrystallization (e.g., using ethanol/water mixtures), and analytical HPLC with UV detection (λ = 254 nm). Yield and purity should be validated via NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous furan-carboxylic acids have been resolved at 294 K with R-factors < 0.035 . Alternatively, use ¹H NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.5 ppm and aromatic Cl-substituted protons at δ 7.3–7.8 ppm). FT-IR can confirm the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) .
Q. What are the key physicochemical properties relevant to handling this compound in biological assays?
- Methodological Answer : Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~287.09 g/mol (analogous structures) | |
| Solubility | DMSO > 50 mM; aqueous buffers < 1 mM | |
| LogP | ~2.8 (estimated via ChemDraw) | |
| Stability testing under assay conditions (e.g., pH 7.4, 37°C) is critical. Use LC-MS to detect degradation products over 24–72 hours . |
Q. How can researchers screen this compound for antimicrobial activity?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines):
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
- Incubate at 37°C for 18–24 hours; determine MIC (Minimum Inhibitory Concentration).
- Validate cytotoxicity via mammalian cell lines (e.g., HEK-293) using MTT assays .
Q. What spectroscopic techniques are suitable for quantifying this compound in reaction mixtures?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor λmax ~260–280 nm (furan and aromatic Cl contributions) .
- HPLC : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) and calibration curves for quantification .
- LC-MS/MS : For trace analysis, employ MRM transitions (e.g., m/z 287 → 241 for fragmentation patterns) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in cross-coupling steps?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Buchwald-Hartwig catalysts with ligands (e.g., XPhos) .
- Solvent Effects : Compare DMAc, THF, and DMF for solubility and reaction efficiency.
- Temperature Gradient : Vary from 80°C to 130°C; higher temperatures may reduce reaction time but increase side products.
- Base Optimization : Replace KOAc with Cs₂CO₃ for improved coupling efficiency .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Dose-Response Curves : Use 8–12 concentration points in triplicate to improve reliability.
- Assay Standardization : Include positive controls (e.g., ciprofloxacin for antimicrobial assays).
- Meta-Analysis : Compare results across cell lines (e.g., HeLa vs. RAW 264.7) to identify cell-type-specific effects .
- Off-Target Screening : Perform kinase profiling or proteome arrays to rule out nonspecific binding .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 for anti-inflammatory activity).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Analysis : Derive predictive models using ClogP, polar surface area, and H-bond donors .
Q. What methodologies address the lack of ecotoxicological data for this compound?
- Methodological Answer :
- Daphnia magna Acute Toxicity : Follow OECD 202 guidelines (48-hour exposure, LC₅₀ determination).
- Algal Growth Inhibition : Use Raphidocelis subcapitata (OECD 201) to assess EC₅₀.
- Read-Across Strategies : Leverage data from structurally similar dichlorophenyl derivatives .
Q. How can researchers elucidate the metabolic fate of this compound in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH for 0–60 minutes.
- Metabolite ID : Use UPLC-QTOF-MS with MSE data acquisition (positive/negative ionization).
- CYP Enzyme Mapping : Inhibit specific CYPs (e.g., CYP3A4 with ketoconazole) to identify metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
